N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide
Description
N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a piperidine ring, which is further connected to a pyrazole moiety. The presence of multiple functional groups, including methoxy, amide, and ether, makes it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-16-14-18(24-25(16)2)15-23-22(28)17-4-6-19(7-5-17)30-20-8-11-26(12-9-20)21(27)10-13-29-3/h4-7,14,20H,8-13,15H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFGGDJCKBRDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: Starting with 1,5-dimethylpyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and diketones.
Attachment of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with a piperidine precursor.
Formation of the benzamide core: The benzamide core is synthesized through amidation reactions, where the piperidine derivative reacts with benzoyl chloride.
Methoxypropanoyl group addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Aminated derivatives with reduced amide groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Intermetallic Compounds: Compounds involving two or more metals, often with unique properties.
Uniqueness
N-[(1,5-dimethylpyrazol-3-yl)methyl]-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxybenzamide is unique due to its complex structure, which combines multiple functional groups and rings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
